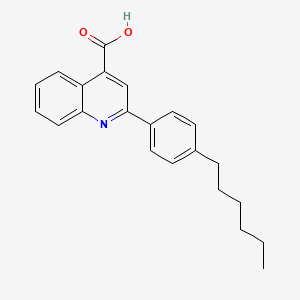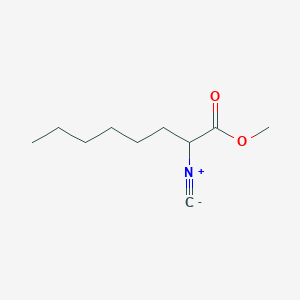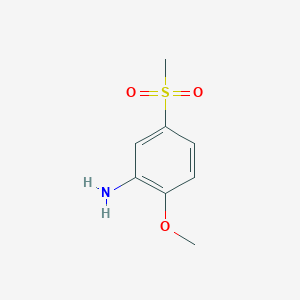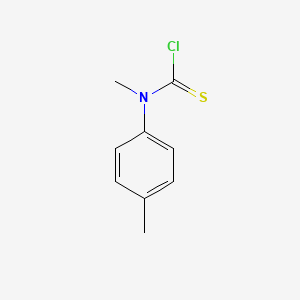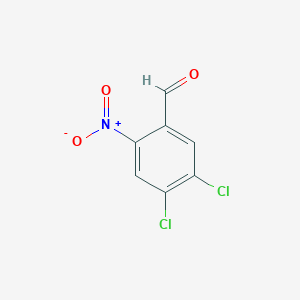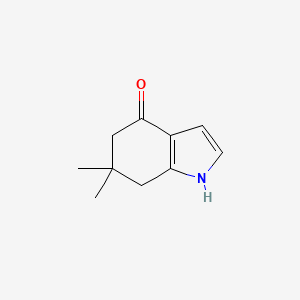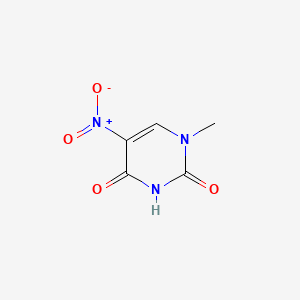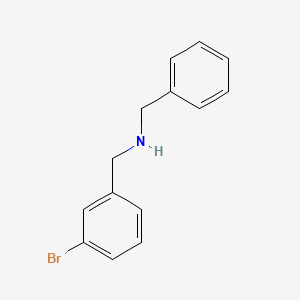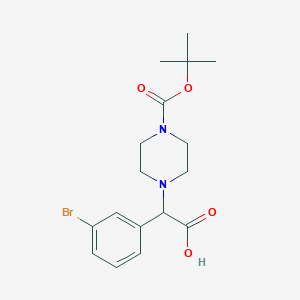
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid
Descripción general
Descripción
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid, also known as Boc-PPA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile synthetic intermediate and is used in a variety of organic syntheses, such as the synthesis of peptides, polymers, and inhibitors. Boc-PPA has also been used in the development of drugs, as a model for drug design, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has a wide range of applications in the scientific research field. It is used as a model for drug design and as a synthetic intermediate in the synthesis of peptides, polymers, and inhibitors. It has also been used in the development of drugs, such as antifungal agents, and in the study of biochemical and physiological effects. 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has also been used in the synthesis of peptide nucleic acids, which are used in the study of gene expression.
Mecanismo De Acción
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid is not fully understood. However, it is believed that the compound binds to proteins and other molecules, which leads to changes in the structure and function of these molecules. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to inhibit the growth of bacteria and fungi, and to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the methods used to synthesize it are well-established. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. It is not water-soluble, and it is not very stable in the presence of light or oxygen.
Direcciones Futuras
The future directions of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its applications in drug development. It could also be used in the development of peptide-based drugs and in the synthesis of peptide nucleic acids. Additionally, it could be used in the development of inhibitors and polymers, and in the study of gene expression. Finally, further studies into its advantages and limitations for lab experiments could be conducted.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCVKKOJQFQQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376099 | |
| Record name | (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid | |
CAS RN |
885273-07-4 | |
| Record name | (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



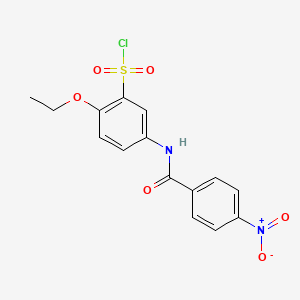
![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)

